2,4-Dichloro-6-fluorobenzaldehyde chemical properties
2,4-Dichloro-6-fluorobenzaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-6-fluorobenzaldehyde
Introduction
2,4-Dichloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring two electron-withdrawing chlorine atoms and a highly electronegative fluorine atom on the benzaldehyde scaffold, imparts a distinct reactivity profile. This makes it a valuable building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these halogens significantly enhances the electrophilicity of the carbonyl carbon and modulates the electronic properties of the aromatic ring, opening avenues for diverse chemical transformations.[1]
This guide offers a comprehensive exploration of the core chemical properties, spectroscopic signatures, synthetic routes, and applications of 2,4-Dichloro-6-fluorobenzaldehyde. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent to leverage its full potential in their scientific endeavors.
Part 1: Core Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in controlled chemical synthesis. The data presented below has been compiled from supplier technical sheets and chemical databases.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 681435-09-6 | [3][4] |
| Molecular Formula | C₇H₃Cl₂FO | [3][4] |
| Molecular Weight | 193.00 g/mol | [3] |
| Appearance | Off-white to white solid | [5] |
| Density | 1.5 ± 0.1 g/cm³ | |
| Boiling Point | 235.1 ± 35.0 °C at 760 mmHg | |
| Flash Point | 96.0 ± 25.9 °C | |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | |
| LogP (octanol/water) | 2.18 | |
| Storage Temperature | 2-8°C, Inert atmosphere | [6] |
Spectroscopic Signature and Structural Elucidation
Spectroscopic analysis is crucial for verifying the identity and purity of 2,4-Dichloro-6-fluorobenzaldehyde. While specific spectra for this exact isomer are not publicly indexed, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[7][8]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two non-equivalent protons on the benzene ring.[8] A highly deshielded singlet for the aldehydic proton (CHO) would appear far downfield, typically between 9.5 and 10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl group.[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals. The most downfield signal will be the carbonyl carbon of the aldehyde, expected in the 185-195 ppm region. The aromatic carbons will appear between 120-140 ppm, with those directly bonded to the halogens showing characteristic shifts and C-F coupling.
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IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch is expected around 1700-1715 cm⁻¹.[8] The presence of electron-withdrawing halogens typically shifts this band to a higher wavenumber compared to unsubstituted benzaldehyde.[9] Additional bands will be present for C-H aromatic stretching (~3100-3000 cm⁻¹) and C-Cl/C-F vibrations in the fingerprint region.[8]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 192. A characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 66% of the M peak, and an M+4 peak approximately 10% of the M peak) would be a definitive indicator of the compound's elemental composition.[5]
Caption: Key functional groups and their expected spectroscopic signals.
Part 2: Synthesis and Chemical Reactivity
Reactivity Profile: The Influence of Halogen Substitution
The chemical behavior of 2,4-Dichloro-6-fluorobenzaldehyde is dominated by the powerful electron-withdrawing inductive effects of the three halogen substituents and the aldehyde group itself.[1] This synergy results in two primary consequences:
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Enhanced Carbonyl Electrophilicity: The carbonyl carbon is rendered significantly electron-deficient, making it highly susceptible to nucleophilic attack. This accelerates reactions such as condensations (e.g., Claisen-Schmidt, Schiff base formation), reductions, and additions, often allowing for milder reaction conditions compared to less substituted benzaldehydes.[1][10]
-
Electron-Deficient Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the electron-withdrawing groups, should a suitable leaving group be present.[11]
Illustrative Synthetic Pathway: Vilsmeier-Haack Formylation
A robust and common method for synthesizing aromatic aldehydes is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich or moderately activated aromatic ring. For the synthesis of 2,4-Dichloro-6-fluorobenzaldehyde, the logical starting material is 1,5-Dichloro-3-fluorobenzene.
Caption: Workflow for the synthesis of 2,4-Dichloro-6-fluorobenzaldehyde.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol describes a plausible method for the laboratory-scale synthesis of 2,4-Dichloro-6-fluorobenzaldehyde.
-
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
1,5-Dichloro-3-fluorobenzene (1.0 eq).
-
N,N-Dimethylformamide (DMF) (3.0 eq).
-
Phosphorus oxychloride (POCl₃) (1.2 eq).
-
Dichloromethane (DCM, anhydrous).
-
Ice-water bath, heating mantle.
-
Standard glassware for workup and purification.
-
-
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: To a clean, dry three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the flask to 0°C using an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 5°C.
-
Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, [CHCl=N(CH₃)₂]⁺. Slow addition at low temperature is critical to control the reaction and prevent degradation.
-
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Formylation: Add 1,5-Dichloro-3-fluorobenzene (1.0 eq) dissolved in a small amount of anhydrous DCM to the flask.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60°C for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Workup and Hydrolysis: Cool the reaction mixture back to 0°C. Cautiously and slowly pour the mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 2,4-Dichloro-6-fluorobenzaldehyde.
-
Part 3: Applications in Research and Development
2,4-Dichloro-6-fluorobenzaldehyde is not typically an end-product but rather a high-value intermediate. Its utility stems from the reactive aldehyde handle and the strategically placed halogens.
-
Pharmaceutical Synthesis: This compound is a key precursor for building complex heterocyclic systems, which form the core of many modern pharmaceuticals.[12] The aldehyde group readily participates in condensation reactions with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and chalcones—scaffolds for developing anti-cancer, anti-inflammatory, and antimicrobial agents.[13][14]
-
Agrochemical Development: Similar to its role in pharmaceuticals, it is used to synthesize novel fungicides and herbicides.[15][16] The halogen atoms can enhance the biological activity and environmental persistence of the final active ingredient.
-
Materials Science: The compound can be incorporated into the synthesis of specialty polymers, dyes, and other organic materials where its specific electronic and steric properties are desired.[16]
-
The Fluorine Advantage: The presence of a fluorine atom is particularly significant in drug design. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability by modulating lipophilicity.[14]
Part 4: Safety, Handling, and Storage
Due to its reactive nature and halogenated structure, 2,4-Dichloro-6-fluorobenzaldehyde must be handled with appropriate care.
-
Hazard Identification:
-
Handling Protocols:
-
Always handle in a well-ventilated chemical fume hood.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18]
-
Avoid inhalation of dust or vapors.[6]
-
Prevent contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[17]
-
-
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[6]
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.
-
Conclusion
2,4-Dichloro-6-fluorobenzaldehyde stands out as a highly functionalized and reactive building block in organic chemistry. Its distinct physicochemical properties, governed by its unique halogen substitution pattern, make it a potent precursor for creating diverse and complex molecular targets. For researchers in drug discovery and materials science, a thorough understanding of its reactivity, synthetic pathways, and handling requirements is essential to harnessing its full synthetic potential and driving innovation.
References
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Title: 2,4-Dichloro-6-fluorobenzaldehyde | CAS#:681435-09-6 | Chemsrc Source: Chemsrc URL: [Link]
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Title: Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap Source: Patsnap URL: [Link]
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Title: 2,4-Dichloro-6-fluorobenzaldehyde - Oakwood Chemical Source: Oakwood Chemical URL: [Link]
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Title: 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem Source: PubChem URL: [Link]
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Title: 2-Chloro-6-fluorobenzaldehyde - Wikipedia Source: Wikipedia URL: [Link]
- Title: CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents Source: Google Patents URL
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Title: (PDF) 2,4-Dichlorobenzaldehyde - ResearchGate Source: ResearchGate URL: [Link]
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Title: Fluorobenzaldehyde - Wikipedia Source: Wikipedia URL: [Link]
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Title: Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube Source: YouTube URL: [Link]
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Title: Example 7 - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL: [Link]
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Title: Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek Source: Magritek URL: [Link]
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Title: The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
- Title: CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents Source: Google Patents URL
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